molecular formula C10H9ClN4S B6259828 ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile CAS No. 1119449-18-1

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile

Cat. No. B6259828
CAS RN: 1119449-18-1
M. Wt: 252.7
InChI Key:
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Description

({3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, also known as CPT-11, is a novel chemotherapeutic agent with a wide range of applications in scientific research and medical treatments. It is a prodrug of the active metabolite SN-38, which is a topoisomerase I inhibitor. CPT-11 has been studied extensively in the laboratory and clinical settings and is currently used in the treatment of a variety of cancers, including colorectal cancer, ovarian cancer, and non-small cell lung cancer.

Mechanism of Action

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is a prodrug of SN-38, which is a topoisomerase I inhibitor. Topoisomerase I is an enzyme that is essential for DNA replication, transcription, and repair. SN-38 binds to the topoisomerase I-DNA complex, preventing the enzyme from releasing the DNA strand and resulting in the inhibition of DNA replication and transcription. As a result, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has the potential to inhibit the growth of cancer cells by preventing the replication of their DNA.
Biochemical and Physiological Effects
({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been studied extensively in the laboratory and clinical settings and is currently used in the treatment of a variety of cancers, including colorectal cancer, ovarian cancer, and non-small cell lung cancer. In laboratory studies, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to induce apoptosis in a variety of cancer cell lines. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to inhibit the growth of tumor cells in animal models. In clinical trials, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been shown to be effective in the treatment of various types of cancer, with some studies showing a significant improvement in overall survival.

Advantages and Limitations for Lab Experiments

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is a prodrug, which means that it is converted to the active metabolite SN-38 in the body, making it more effective in the treatment of cancer. However, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile also has some limitations. For example, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its efficacy. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile can be toxic to normal cells, which can limit its use in laboratory experiments.

Future Directions

For ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile research include the development of novel delivery systems for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, the development of novel formulations of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile, and the exploration of new indications for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile. In addition, further research is needed to investigate the potential of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile in combination with other drugs and to determine the optimal dose and schedule for ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile therapy. Finally, further research is needed to explore the potential of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile in the treatment of other types of cancer, such as pancreatic cancer and brain cancer.

Synthesis Methods

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile is synthesized from the reaction of 6-chloropyridin-3-ylmethylene-1,3-thiazolidin-2-one with formaldehyde and ammonia. This reaction is accompanied by a deprotonation of the 6-chloropyridin-3-ylmethylene-1,3-thiazolidin-2-one, resulting in the formation of the desired ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile. The reaction can be carried out in a variety of solvents, such as dimethylsulfoxide, methanol, and ethanol.

Scientific Research Applications

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has a wide range of applications in scientific research. It is used as a model compound for the study of topoisomerase I inhibition, as well as in the study of gene expression and cell cycle regulation. ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has also been used to study the effects of DNA-protein interactions, as well as the role of topoisomerase I in DNA replication and repair. In addition, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile has been used in studies of the mechanism of action of anticancer drugs, as well as in the development of novel chemotherapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile' involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide to form the intermediate 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione. This intermediate is then reacted with chloroformamidine hydrochloride to form the final product.", "Starting Materials": [ "6-chloropyridine-3-carbaldehyde", "thiosemicarbazide", "chloroformamidine hydrochloride" ], "Reaction": [ "Step 1: 6-chloropyridine-3-carbaldehyde is reacted with thiosemicarbazide in ethanol to form 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione.", "Step 2: 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is reacted with chloroformamidine hydrochloride in ethanol to form '({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile'." ] }

CAS RN

1119449-18-1

Product Name

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile

Molecular Formula

C10H9ClN4S

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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